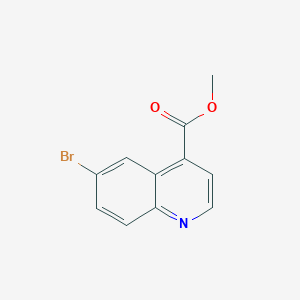

Methyl 6-bromoquinoline-4-carboxylate

Description

Significance of Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a bicyclic heterocyclic aromatic compound, is a cornerstone in the field of chemical sciences, particularly in medicinal chemistry. chemicalbook.comscbt.com This structural motif is not only prevalent in a variety of natural products but also serves as a "privileged structure" in the design and synthesis of new therapeutic agents. lab-chemicals.com The inherent chemical properties of the quinoline ring system allow for diverse functionalization, enabling chemists to modulate the biological activity, selectivity, and pharmacokinetic profiles of quinoline-based compounds. researchgate.net

The significance of the quinoline scaffold is underscored by its presence in a wide array of molecules with demonstrated pharmacological activities. chemicalbook.comchemicalbook.com These include, but are not limited to, anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antihypertensive properties. scbt.com The ability of the quinoline nucleus to interact with various biological targets, such as enzymes and receptors, makes it a versatile framework for drug discovery. lab-chemicals.comresearchgate.net Consequently, academic and industrial research continues to focus on the development of novel synthetic methodologies for quinoline derivatives and the exploration of their therapeutic potential. chemicalbook.com

Overview of Quinoline-4-carboxylate (B1235159) Derivatives in Synthetic Chemistry

Within the broad family of quinoline derivatives, quinoline-4-carboxylates represent a particularly important subclass in synthetic chemistry. nih.govresearchgate.net The presence of a carboxylate group at the C4-position of the quinoline ring provides a reactive handle for a variety of chemical transformations. This functional group can be readily converted into other functionalities, such as amides, esters, and ketones, or can participate in various coupling reactions. This versatility makes quinoline-4-carboxylic acids and their ester derivatives, like methyl carboxylates, valuable building blocks for the synthesis of more complex molecules. researchgate.netchemicalbook.com

Several classical and modern synthetic methods are employed in academic research to construct the quinoline-4-carboxylate core. These include the Doebner-von Miller reaction, the Pfitzinger reaction, and various multicomponent reactions. nih.gov The choice of synthetic route often depends on the desired substitution pattern on the quinoline ring. The development of more efficient, atom-economical, and environmentally benign methods for the synthesis of these derivatives remains an active area of research. The resulting quinoline-4-carboxylate derivatives serve as key intermediates in the synthesis of compounds with significant biological activities, including potent enzyme inhibitors and receptor modulators.

Academic Research Focus on Methyl 6-bromoquinoline-4-carboxylate and its Role as a Key Intermediate

This compound is a specific derivative that has garnered attention in academic research primarily for its role as a key intermediate in the synthesis of complex, biologically active molecules. The strategic placement of the bromo substituent at the C6-position and the methyl carboxylate at the C4-position makes this compound a versatile scaffold for further chemical elaboration.

The bromine atom serves as a valuable functional handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the attachment of a wide range of aryl, alkyl, and amino groups, which is a crucial strategy in medicinal chemistry for optimizing the pharmacological properties of a lead compound. The methyl carboxylate group, as mentioned previously, can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for modification.

While direct and extensive research publications solely focused on this compound are specific, its importance can be inferred from the synthesis of structurally related and highly significant compounds. For instance, the 6-bromo-4-substituted quinoline core is a key structural feature in the synthesis of potent inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), such as GSK2126458. researchgate.net In the synthesis of such complex molecules, a halogenated quinoline intermediate is often a critical starting point. researchgate.net this compound represents a stable and reactive building block that can be utilized in the early stages of a synthetic sequence to construct the core of these intricate molecular architectures.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C11H8BrNO2 |

| Molecular Weight | 266.09 g/mol |

| CAS Number | 1601063-72-2 |

| Appearance | Solid |

The following table provides an overview of related quinoline intermediates and their significance.

| Compound | Significance |

| 6-Bromo-4-iodoquinoline | A key intermediate in the synthesis of the potent PI3K/mTOR inhibitor GSK2126458. researchgate.net |

| 6-Bromoquinoline-4-carboxylic acid | A precursor to this compound and other derivatives used in pharmaceutical synthesis. nih.gov |

| 4-Bromoquinoline-6-carboxylic acid | An isomeric intermediate also employed in the synthesis of pharmaceutical compounds. guidechem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-5-13-10-3-2-7(12)6-9(8)10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDPCHFVVPZFME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=C(C=CC2=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 6 Bromoquinoline 4 Carboxylate and Analogs

Strategic Approaches to Quinoline-4-carboxylate (B1235159) Core Formation

The construction of the fundamental quinoline (B57606) ring is the cornerstone of synthesizing complex derivatives like Methyl 6-bromoquinoline-4-carboxylate. Contemporary approaches have refined classic name reactions and introduced novel strategies to improve efficiency, yield, and substrate scope.

Modernized Doebner and Pfitzinger Reaction Protocols

The Doebner and Pfitzinger reactions are classical methods for synthesizing quinoline-4-carboxylic acids. The Doebner reaction typically involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org The Pfitzinger reaction utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net Modern adaptations of these protocols have focused on enhancing reaction conditions and employing efficient catalysts to overcome the limitations of the original methods, such as long reaction times and low yields. wikipedia.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of quinoline derivatives. researchgate.net This technique offers rapid and uniform heating, which can significantly reduce reaction times compared to conventional heating methods. researchgate.net For instance, microwave irradiation has been successfully applied to the Doebner reaction, providing a faster and more efficient route to quinoline-4-carboxylic acids. wikipedia.org Similarly, microwave-assisted Pfitzinger reactions have been developed, demonstrating the broad applicability of this technology in modernizing classical synthetic routes. wikipedia.org The use of neat acetic acid as both a solvent and catalyst under microwave irradiation at 160°C has been shown to produce quinolines in excellent yields within minutes, highlighting the green credentials and efficiency of this approach. researchgate.net

The choice of catalyst is crucial for the efficiency and selectivity of quinoline synthesis. Trimethylchlorosilane (TMSCl) has been identified as a mild and efficient promoter for the synthesis of substituted quinolines. nih.govacs.org It acts as a Lewis acid, facilitating the cyclization reaction under milder conditions than traditional acid catalysts. nih.govacs.org For example, TMSCl has been used to promote the reaction between arylimines and enolizable aldehydes in DMSO, leading to high yields of substituted quinolines through a clean and simple workup process. nih.gov

In a move towards more sustainable and recyclable catalytic systems, heterogeneous catalysts have been developed. One such example is Fe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid Chloride, a magnetic nanoparticle-based catalyst. researchgate.net This novel catalyst has been effectively used in three-component reactions involving an aldehyde, pyruvic acid, and an amine to produce quinoline derivatives in high yields under solvent-free conditions. researchgate.net The magnetic nature of the catalyst allows for its easy separation and reuse, adding to the environmental and economic advantages of the method.

Below is a table summarizing the impact of modern catalysts on quinoline synthesis.

Table 1: Comparison of Modern Catalysts in Quinoline Synthesis| Catalyst | Reaction Type | Key Advantages | Typical Conditions |

|---|---|---|---|

| Trimethylchlorosilane (TMSCl) | Cyclization of arylimines and enolizable aldehydes | Mild, efficient, high yields, simple workup nih.govacs.org | DMSO, 90°C nih.gov |

| Fe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid Chloride | Three-component reaction (aldehyde, pyruvic acid, amine) | Heterogeneous, reusable, high yields, solvent-free researchgate.net | 100°C, solvent-free researchgate.net |

One-Pot Multicomponent Reactions (MCRs) for Quinoline Derivatives

One-pot multicomponent reactions (MCRs) have become a cornerstone of modern synthetic chemistry due to their efficiency, atom economy, and operational simplicity. researchgate.netnih.gov These reactions allow for the synthesis of complex molecules like quinoline-4-carboxylates in a single step from three or more starting materials, avoiding the need for isolation of intermediates. acs.orgresearchgate.net

The Doebner reaction, a three-component condensation of anilines, aldehydes, and pyruvic acid, is a classic example of an MCR for producing 2-substituted quinoline-4-carboxylic acids. researchgate.netresearchgate.net Modern MCR strategies often employ catalysts to improve yields and broaden the substrate scope, even for challenging electron-deficient anilines. acs.org For example, ytterbium perfluorooctanoate [Yb(PFO)₃] has been proven to be an effective catalyst for the Doebner reaction in water, offering an environmentally benign process where the catalyst can be recycled. researchgate.net Similarly, BF₃·THF has been found to be a suitable catalyst in acetonitrile (B52724) for the synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. acs.org

Cyclization Strategies for Quinoline Ring Systems

The formation of the quinoline ring through cyclization is a key step in these syntheses. Various strategies have been developed that start with precursors like isatin, which can be manipulated to form the desired bicyclic structure.

The Pfitzinger reaction is a prime example of an isatin-based cyclization, where isatin is condensed with a carbonyl compound to form a quinoline-4-carboxylic acid. wikipedia.org A significant advancement in this area is the use of 1,3-dicarbonyl compounds and enaminones as the carbonyl component, which provides a versatile route to highly functionalized quinolines. researchgate.netresearchgate.netresearchgate.net

The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then reacts with the 1,3-dicarbonyl compound or enaminone. Enaminones, in particular, have been used as effective substitutes for 1,3-dicarbonyls in a modified Pfitzinger reaction, reacting with isatin in aqueous sodium or potassium hydroxide (B78521) to yield 3-aroyl-quinoline-4-carboxylic acids. researchgate.net This method is advantageous as it proceeds in a one-pot fashion. researchgate.net The reaction mechanism involves the initial hydrolysis of isatin, followed by a nucleophilic addition of the enaminone, cyclization, and subsequent dehydration to afford the final quinoline product. researchgate.net Bismuth(III) triflate has also been reported as an efficient catalyst for the domino cyclization/esterification reaction of isatins with enaminones in alcohols, directly yielding quinoline-4-carboxylates. researchgate.net

The following table details research findings on isatin-based cyclizations.

Table 2: Research Findings on Isatin-Based Cyclization Reactions| Carbonyl Source | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl Compounds & Alcohols | Trimethylchlorosilane (TMSCl) | Quinoline-3,4-dicarboxylates | researchgate.net |

| Enaminones | Aqueous KOH or NaOH | 3-Aroyl-quinoline-4-carboxylic acids | researchgate.net |

| Enaminones & Alcohols | Bismuth(III) triflate (Bi(OTf)₃) | Quinoline-4-carboxylates | researchgate.net |

Reaction of Aminobenzaldehydes with β-Nitroacrylates

A notable method for the synthesis of quinoline-2-carboxylate derivatives, which are structural analogs to the target 4-carboxylate, involves a one-pot protocol starting from β-nitroacrylates and 2-aminobenzaldehydes. researchgate.net This approach represents a variation of the Friedländer synthesis, which classically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganicreactions.orgresearchgate.net

In this specific methodology, the reaction between a 2-aminobenzaldehyde (B1207257) and a β-nitroacrylate leads to the formation of the quinoline-2-carboxylate scaffold. researchgate.net This process is valuable for creating a library of quinoline derivatives with substitution at the 2-position, which is a common motif in various biologically active molecules and ligands for metal-catalyzed reactions. researchgate.net The reaction proceeds via a condensation and subsequent cyclization pathway, leveraging the reactivity of the starting materials to construct the heterocyclic ring system.

Cyclization of Aromatic Amines and Pyruvic Acid Derivatives

The Doebner reaction provides a direct and widely utilized route to quinoline-4-carboxylic acids. nih.govwikipedia.org This three-component reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid. nih.govjptcp.comnih.gov The versatility of the Doebner reaction allows for the synthesis of a diverse range of 2-substituted quinoline-4-carboxylic acids by varying the aniline and aldehyde starting materials. nih.gov

The reaction mechanism is believed to proceed through the formation of an α,β-unsaturated carbonyl compound in situ, which then reacts with the aniline in a manner similar to the Doebner-von Miller reaction. wikipedia.orgacs.org This method is particularly relevant for the synthesis of the core structure of this compound, as a bromo-substituted aniline can be used as the precursor to introduce the bromine atom at the desired position. Historically, the Doebner reaction has been a cornerstone in quinoline synthesis, though traditional methods sometimes suffer from low yields, long reaction times, or the use of toxic reagents. nih.gov Modern improvements focus on green chemistry principles, such as using efficient catalysts, microwave irradiation, or one-pot procedures to enhance yields and reduce environmental impact.

Recent advancements have also developed a Doebner hydrogen-transfer reaction, which is effective for synthesizing substituted quinolines from anilines that possess electron-withdrawing groups—substrates that typically give low yields in the conventional Doebner reaction. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Key Product | Reference |

|---|---|---|---|---|

| Aniline | Aldehyde | Pyruvic Acid | Quinoline-4-carboxylic acid | nih.govwikipedia.org |

| Substituted Anilines | Various Aldehydes | Pyruvic Acid | Substituted Quinoline-4-carboxylic acids | nih.gov |

| Electron-deficient Anilines | Aldehyde | Pyruvic Acid | Electron-deficient Quinoline-4-carboxylic acids | nih.gov |

Cyclization of 4-Ethylbenzaldehyde (B1584596) and Bromoanthranilic Acid Precursors

While a specific named reaction detailing the cyclization of 4-ethylbenzaldehyde and bromoanthranilic acid is not commonly cited, this transformation falls under the general class of quinoline syntheses that utilize anthranilic acid derivatives. The Niementowski quinoline synthesis, for example, involves the reaction of anthranilic acid with ketones or aldehydes to form γ-hydroxyquinoline derivatives. wikipedia.org This reaction framework provides a plausible pathway for the construction of the quinoline ring from precursors like bromoanthranilic acid.

In such a hypothetical synthesis, the amino group of the bromoanthranilic acid would react with the carbonyl group of 4-ethylbenzaldehyde, followed by an intramolecular cyclization and dehydration to form the quinoline ring. The positions of the substituents on the final product would be determined by the specific isomers of the starting materials used. This approach highlights the flexibility of quinoline synthesis, where specifically substituted precursors can be chosen to build the desired molecular architecture.

Regioselective Functionalization of the Quinoline Ring

Following the construction of the core quinoline scaffold, regioselective functionalization is a critical step to install substituents at specific positions. The introduction of bromine atoms is particularly valuable, as they can serve as handles for further chemical modifications, such as cross-coupling reactions. rsc.org

Introduction of Bromine Substituents

The introduction of bromine onto the quinoline ring can be achieved through various methods, with the regioselectivity being highly dependent on the reaction conditions and the existing substituents on the ring. researchgate.netresearchgate.net Polybromoquinolines are important synthetic intermediates due to the differing reactivities of the bromine atoms, which allows for selective subsequent functionalization. rsc.org

Direct Bromination Approaches (e.g., N-Bromosuccinimide)

Direct bromination of the quinoline ring can be accomplished using electrophilic brominating agents like N-Bromosuccinimide (NBS). beilstein-journals.org The regioselectivity of this reaction is influenced by the electronic properties of the quinoline ring. For 8-substituted quinolines, directing groups can facilitate C5-halogenation. nih.gov For instance, rhodium-catalyzed C-H activation has been used for the C8-bromination of quinoline N-oxides with NBS. mdpi.comresearchgate.net The reaction conditions, including the solvent and catalyst, play a crucial role in determining the position of bromination. For example, the bromination of 8-aminoquinoline (B160924) with NBS in the presence of a solid composite like LiClO4-SiO2 has been shown to yield 5,7-dibromo-8-aminoquinoline. acgpubs.org

Bromination of Tetrahydroquinoline Intermediates

An alternative strategy for the regioselective bromination of the quinoline core involves the initial reduction of the quinoline to a 1,2,3,4-tetrahydroquinoline (B108954) intermediate. rsc.orgnih.gov The resulting tetrahydroquinoline has an activated benzene (B151609) ring (an aniline derivative), which is highly susceptible to electrophilic aromatic substitution.

This increased reactivity allows for more controlled and selective bromination. The bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) with bromine in acetic acid, for instance, leads to the formation of the 6,8-dibromo derivative while preserving the tetrahydroquinoline ring. researchgate.net Following the bromination of the tetrahydroquinoline intermediate, an oxidation or dehydrogenation step is required to re-aromatize the heterocyclic ring, yielding the final bromoquinoline product. rsc.org NBS can serve a dual role in this process, acting as both the electrophilic brominating agent and the oxidant for the subsequent dehydrogenation, allowing for a one-pot synthesis of polybromoquinolines from tetrahydroquinolines. rsc.orgrsc.org

| Method | Substrate | Reagent | Key Feature | Reference |

|---|---|---|---|---|

| Direct Bromination | Quinoline / Substituted Quinoline | N-Bromosuccinimide (NBS) | Regioselectivity depends on directing groups and catalysts. | beilstein-journals.orgmdpi.com |

| Intermediate-Based Bromination | 1,2,3,4-Tetrahydroquinoline | NBS / Br2 | High regioselectivity on the activated benzene ring, followed by re-aromatization. | rsc.orgresearchgate.net |

Carboxylation Reactions for Quinoline-4-carboxylic Acid Precursors

The introduction of a carboxyl group onto the quinoline scaffold is a critical step in the synthesis of this compound. Modern catalytic methods offer efficient and selective routes to achieve this transformation.

Palladium-Catalyzed Carboxylation Under CO₂ Atmosphere

Palladium-catalyzed carboxylation has emerged as a powerful tool for the synthesis of aromatic carboxylic acids from aryl halides, utilizing carbon dioxide (CO₂) as an inexpensive, abundant, and environmentally benign C1 source. nih.govbohrium.com This methodology is applicable to the synthesis of quinoline-4-carboxylic acid precursors from corresponding haloquinolines.

The general mechanism for the palladium-catalyzed carboxylation of an aryl halide, such as a bromoquinoline, involves a catalytic cycle that begins with the oxidative addition of the haloquinoline to a low-valent palladium(0) species. This is followed by the insertion of carbon dioxide into the resulting palladium-carbon bond. The cycle is completed by a reductive elimination step, which releases the carboxylated product and regenerates the palladium(0) catalyst. nih.gov

The efficiency of this process is highly dependent on the choice of palladium precursor, ligands, and reaction conditions. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The selection of an appropriate ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. While specific examples for the direct palladium-catalyzed carboxylation of 6-bromoquinoline (B19933) using a CO₂ atmosphere to yield 6-bromoquinoline-4-carboxylic acid are not extensively detailed in readily available literature, the principles of this reaction are well-established for a wide range of aryl halides. nih.govbohrium.com

For instance, the carboxylation of various aryl bromides has been successfully achieved using palladium catalysts in the presence of a reducing agent and a suitable ligand under a CO₂ atmosphere. These reactions provide a foundation for applying this methodology to the synthesis of 6-bromoquinoline-4-carboxylic acid.

Table 1: Illustrative Conditions for Palladium-Catalyzed Carboxylation of Aryl Bromides with CO₂

| Aryl Bromide Substrate | Palladium Catalyst | Ligand | Reductant/Base | Solvent | CO₂ Pressure | Temperature (°C) | Yield (%) |

| General Aryl Bromide | Pd(OAc)₂ | tBuXPhos | Et₂Zn | DMA/Hexanes | 10 atm | 40 | Varies |

| 2-Bromoaniline Derivative | Pd(OAc)₂ | BuPdAd₂ | Cs₂CO₃ | Dioxane | 10 bar | 80 | Varies |

Note: This table presents generalized conditions from studies on aryl bromides, which can be adapted for 6-bromoquinoline derivatives. DMA = Dimethylacetamide.

Esterification Reactions to Form Methyl Quinoline-4-carboxylates

The final step in the synthesis of this compound is the esterification of the 6-bromoquinoline-4-carboxylic acid precursor. Both conventional and green chemistry approaches can be employed for this transformation.

Conventional Esterification Methods

Conventional esterification methods typically involve the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The Fischer-Speier esterification is a classic example of this approach and is widely used for the synthesis of esters. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

In the context of synthesizing this compound, 6-bromoquinoline-4-carboxylic acid would be reacted with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is often used, or the water formed during the reaction is removed. masterorganicchemistry.comlibretexts.org

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the methyl ester. masterorganicchemistry.com

Table 2: General Conditions for Conventional Esterification of Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Conditions |

| Aromatic Carboxylic Acid | Methanol | Concentrated H₂SO₄ | Heating/Reflux |

| Heteroaromatic Carboxylic Acid | Methanol | Dry HCl gas | Heating/Reflux |

Green Chemistry Approaches to Ester Formation

In recent years, there has been a growing emphasis on the development of more environmentally friendly synthetic methods. Green chemistry approaches to esterification aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and simplify purification procedures. acs.orgresearchgate.net

One such approach involves the use of solid acid catalysts, such as Dowex H+ resins. These ion-exchange resins are effective, reusable, and non-toxic catalysts for esterification reactions. acs.orgnih.gov The esterification of various carboxylic acids, including aromatic ones, has been successfully carried out using dried Dowex H+ resin, often in the presence of sodium iodide (NaI) as a co-catalyst, with the alcohol serving as both the reactant and the solvent. acs.org This method offers the advantages of simple product isolation through filtration of the resin and evaporation of the excess alcohol. acs.org

Another promising green approach is the use of deep eutectic solvents (DESs) as catalysts and reaction media. researchgate.net DESs are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, which form a liquid at a temperature much lower than the melting points of the individual components. Acidic DESs, such as those prepared from choline (B1196258) chloride and p-toluenesulfonic acid, can effectively catalyze the esterification of carboxylic acids with alcohols under mild conditions. researchgate.net These solvents are often biodegradable, have low volatility, and can be recycled, making them an attractive alternative to traditional volatile organic solvents and corrosive acid catalysts. researchgate.net

Table 3: Examples of Green Esterification Methodologies for Carboxylic Acids

| Carboxylic Acid Substrate | Catalyst/Medium | Alcohol | Temperature (°C) | Time (h) | Conversion/Yield (%) |

| Benzoic Acid | Dried Dowex H+ | Methanol | Reflux | 24 | 82% (isolated yield) |

| 11-Bromoundecanoic Acid | Dried Dowex H+/NaI | Ethanol | 65 | 4 | 99% (conversion) |

| Oleic Acid | Choline chloride/p-toluenesulfonic acid (DES) | Cetyl alcohol | 70 | 3 | 99.1% (conversion) |

Note: This table provides examples of green esterification methods applied to various carboxylic acids, illustrating the potential for their application to the synthesis of this compound.

Spectroscopic and Structural Elucidation of Methyl 6 Bromoquinoline 4 Carboxylate and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Characterization and Chemical Shift Analysis

Detailed experimental ¹H NMR data, which would provide information on the chemical environment, multiplicity, and coupling constants of the hydrogen atoms in Methyl 6-bromoquinoline-4-carboxylate, could not be found in the available literature. Such data would be essential for assigning the specific protons within the quinoline (B57606) ring and the methyl ester group.

¹³C NMR Spectroscopic Characterization and Carbon Connectivity

Similarly, specific ¹³C NMR spectral data for this compound, which would identify the chemical shifts of each unique carbon atom, including those in the quinoline core and the carboxylate group, were not available. This information is crucial for confirming the carbon skeleton of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which is used to determine the precise molecular formula of a compound. The theoretical exact mass for this compound (C₁₁H₈BrNO₂) is 264.97384 Da. nih.gov However, specific experimental HRMS data from a published source to confirm this molecular formula could not be located.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared, FTIR) for Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, one would expect to see characteristic absorption bands for the C=O of the ester, C-O stretching, C=N and C=C bonds of the quinoline ring, and C-Br stretching. A specific, experimentally obtained FTIR spectrum for this compound was not found in the searched databases.

X-ray Diffraction Crystallography for Solid-State Structure

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles. A search for a published crystal structure of this compound did not yield any results.

Determination of Molecular Geometry and Conformation in Crystal Lattice

Studies on analogous compounds, such as methyl 2-phenylquinoline-4-carboxylate and methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, provide a basis for understanding the expected structural features. For instance, in methyl 2-phenylquinoline-4-carboxylate, the quinoline moiety is essentially planar, and the molecule exhibits a specific rotational orientation of the substituent groups.

To illustrate the typical crystallographic parameters for such systems, the data for a related compound, 2-(4-Methylphenyl)quinoline-4-carboxylic acid, is presented below. It crystallizes in the monoclinic system with the space group P2/c. researchgate.net

Interactive Data Table: Crystal Data and Structure Refinement for 2-(4-Methylphenyl)quinoline-4-carboxylic acid researchgate.net

| Parameter | Value |

| Empirical formula | C₁₇H₁₃NO₂ |

| Formula weight | 263.28 |

| Temperature | 291 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2/c |

| Unit cell dimensions | |

| a | 4.1001 (6) Å |

| b | 15.3464 (11) Å |

| c | 20.3037 (17) Å |

| α | 90° |

| β | 90.859 (9)° |

| γ | 90° |

| Volume | 1277.4 (2) ų |

| Z | 4 |

| Density (calculated) | 1.369 Mg/m³ |

This table is interactive. Click on the headers to sort the data.

In this example, the dihedral angle between the plane of the carboxyl group and the quinoline mean plane is 45.05 (13)°, and that between the toluene (B28343) ring mean plane and the quinoline mean plane is 25.29 (7)°. researchgate.net For this compound, the bromine atom at the 6-position is anticipated to lie within the plane of the quinoline ring system. The ester group's conformation will likely be influenced by the minimization of steric hindrance and the optimization of intermolecular interactions within the crystal.

Analysis of Intermolecular Interactions in Crystalline Architectures

The solid-state packing of quinoline derivatives is dictated by a variety of non-covalent interactions, which are crucial for the stability of the crystalline architecture. These interactions include hydrogen bonds, π-π stacking, and other weaker forces.

In the case of this compound, the presence of the quinoline ring system makes it a prime candidate for π-π stacking interactions. These interactions involve the face-to-face or offset stacking of the aromatic rings of adjacent molecules. The centroid-to-centroid distance between stacked rings is a key parameter in characterizing these interactions, with typical distances falling in the range of 3.3 to 3.8 Å. For example, in the crystal structure of methyl 2-phenylquinoline-4-carboxylate, molecules form stacks with a shortest inter-centroid distance of 3.5775 (8) Å between the heterocyclic rings. iucr.org

Furthermore, the presence of the carboxylate group and the nitrogen atom in the quinoline ring can facilitate the formation of weak hydrogen bonds. While the methyl ester lacks a strong hydrogen bond donor, weak C—H···O and C—H···N interactions can play a significant role in the crystal packing. In the structure of 2-(4-Methylphenyl)quinoline-4-carboxylic acid, molecules are linked by O—H···N hydrogen bonds, forming chains. These chains are further linked by C—H···O interactions, creating two-dimensional networks. researchgate.net

The bromine atom at the 6-position can also participate in intermolecular interactions, such as halogen bonding (Br···N or Br···O), which can further influence the crystal packing. The interplay of these various intermolecular forces results in a complex and well-defined three-dimensional crystalline architecture.

Interactive Data Table: Intermolecular Interaction Geometries in Related Quinoline Derivatives

| Interaction Type | Donor-Acceptor | Distance (Å) | Reference |

| π-π Stacking | Quinoline Ring ↔ Quinoline Ring | 3.5775 (8) | iucr.org |

| Hydrogen Bond | O—H···N | - | researchgate.net |

| Hydrogen Bond | C—H···O | - | researchgate.net |

| π-π Stacking | Toluene Ring ↔ Toluene Ring | 4.1003 (17) | researchgate.net |

This table is interactive. Click on the headers to sort the data. Note: Specific distances for hydrogen bonds were not provided in the source material.

The analysis of these non-covalent interactions is essential for understanding the supramolecular chemistry of this compound and for the rational design of new crystalline materials with desired properties.

Reactivity and Derivatization Pathways of Methyl 6 Bromoquinoline 4 Carboxylate

Transformations of the Methyl Ester Group

The methyl ester at the C-4 position is the second major site for derivatization. It can undergo a variety of classical ester transformations, allowing for the introduction of different functional groups and the modulation of the compound's properties.

The most fundamental transformation of the methyl ester is its hydrolysis to the corresponding carboxylic acid, 6-bromoquinoline-4-carboxylic acid. This is most commonly achieved through saponification, which involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a mixture of water and an organic solvent like methanol (B129727) or ethanol. operachem.comorganicchemistrytutor.comlibretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. organicchemistrytutor.comyoutube.com This forms a tetrahedral intermediate which then collapses, expelling a methoxide (B1231860) ion. organicchemistrytutor.com An irreversible acid-base reaction between the newly formed carboxylic acid and the methoxide ion drives the reaction to completion. organicchemistrytutor.com A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt and isolate the neutral carboxylic acid. operachem.comorganicchemistrytutor.com

A procedure for a closely related compound, 4-bromo-6-quinolinecarboxylic acid methyl ester, involves dissolving the ester in a mixture of methanol and tetrahydrofuran, adding 1N sodium hydroxide solution, and stirring at room temperature for 3 hours. guidechem.com Subsequent pH adjustment to 4 with 1N hydrochloric acid yields the desired carboxylic acid. guidechem.com

Table 3: Typical Conditions for Ester Hydrolysis (Saponification)

| Step | Reagents | Solvent | Purpose |

|---|---|---|---|

| 1. Saponification | NaOH or KOH | Methanol/Water or THF/Water | Cleavage of the ester bond to form a carboxylate salt. |

| 2. Acidification | HCl or H₂SO₄ | Aqueous | Protonation of the carboxylate salt to yield the carboxylic acid. |

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. masterorganicchemistry.com In base-catalyzed transesterification, an alkoxide, generated by deprotonating the alcohol with a strong base, acts as the nucleophile. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess, often serving as the solvent for the reaction. masterorganicchemistry.com This allows for the conversion of Methyl 6-bromoquinoline-4-carboxylate into a variety of other alkyl esters (e.g., ethyl, propyl, benzyl).

Table 4: Transesterification of this compound

| Alcohol (R-OH) | Catalyst | Product |

|---|---|---|

| Ethanol | H₂SO₄ (acid) or NaOEt (base) | Ethyl 6-bromoquinoline-4-carboxylate |

| Propanol | H₂SO₄ (acid) or NaOPr (base) | Propyl 6-bromoquinoline-4-carboxylate |

| Benzyl alcohol | H₂SO₄ (acid) or NaOBn (base) | Benzyl 6-bromoquinoline-4-carboxylate |

The methyl ester can be converted directly into amides through aminolysis, which involves a reaction with ammonia (B1221849) or a primary/secondary amine. While this reaction can be slow, it is often driven to completion by heating the ester with the amine, sometimes in the presence of a catalyst. A more common and efficient method for amide synthesis involves first hydrolyzing the ester to the carboxylic acid, as described in section 4.2.1, and then coupling the acid with an amine using a standard coupling reagent (e.g., DCC, EDC). orgsyn.org Alternatively, direct conversion of carboxylic acids to amides can be achieved under microwave irradiation using ammonium (B1175870) salts and a coupling agent like tosyl chloride. asianpubs.org

A particularly useful transformation is the reaction of the methyl ester with hydrazine (B178648) (N₂H₄) or hydrazine hydrate (B1144303) (N₂H₄·H₂O). This reaction is typically more facile than aminolysis with simple amines and readily yields the corresponding hydrazide, 6-bromoquinoline-4-carbohydrazide. This carbohydrazide (B1668358) is a stable intermediate that serves as a valuable precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and oxadiazoles.

Table 5: Synthesis of Amides and Hydrazides

| Reagent | Product | Reaction Type |

|---|---|---|

| Ammonia (NH₃) | 6-bromoquinoline-4-carboxamide | Aminolysis |

| Primary Amine (RNH₂) | N-alkyl-6-bromoquinoline-4-carboxamide | Aminolysis |

| Hydrazine Hydrate (N₂H₄·H₂O) | 6-bromoquinoline-4-carbohydrazide | Hydrazinolysis |

Electrophilic and Nucleophilic Functionalization of the Quinoline (B57606) Core

The electronic nature of the quinoline ring, a fusion of a benzene (B151609) and a pyridine (B92270) ring, dictates its reactivity towards electrophiles and nucleophiles. The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is more prone to electrophilic substitution. The presence of a bromine atom at the 6-position and a methyl carboxylate group at the 4-position further influences the regioselectivity of these reactions.

Electrophilic substitution, such as nitration, on the 6-bromoquinoline (B19933) core typically occurs on the benzene ring. For instance, the nitration of 6-bromoquinoline with a mixture of sulfuric and nitric acid leads to the introduction of a nitro group, which can activate the adjacent bromo group for subsequent nucleophilic substitution.

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is facilitated by the presence of electron-withelectron-drawing groups and is a common strategy for introducing various functional groups. While direct nucleophilic substitution on this compound is not extensively documented, the reactivity of similar chloroquinolines suggests that the 4-position is susceptible to attack by nucleophiles. The general reactivity of quinoline and its derivatives towards nucleophiles indicates that positions 2 and 4 are the most electrophilic and therefore the most likely sites for nucleophilic attack.

| Reaction Type | Typical Reagents | Favored Positions | Influence of Substituents |

|---|---|---|---|

| Electrophilic Aromatic Substitution | HNO3/H2SO4 (Nitration) | Benzene ring (e.g., C5, C8) | Electron-donating groups activate, electron-withelectron-drawing groups deactivate. |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides | Pyridine ring (C2, C4) | Electron-withelectron-drawing groups activate the ring for attack. |

Oxidation and Reduction Pathways of the Quinoline Ring

The quinoline ring system can undergo both oxidation and reduction, leading to a variety of derivatives with different saturation levels and functional groups.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can lead to the cleavage of the benzene ring of the quinoline system to form pyridine-2,3-dicarboxylic acid (quinolinic acid). nih.govnih.gov While this reaction is general for the quinoline scaffold, the specific conditions and product distribution for this compound may be influenced by the existing substituents. Milder oxidation of a tetrahydroquinoline, obtained via reduction, can re-aromatize the pyridine ring. For example, tetrahydroquinolines can be oxidized to the corresponding quinolines using manganese dioxide. nih.gov

Reduction: The pyridine ring of the quinoline system is more susceptible to reduction than the benzene ring. Catalytic hydrogenation is a common method to achieve this transformation, yielding 1,2,3,4-tetrahydroquinolines. morressier.comgatech.edu Various catalysts, including platinum, palladium, and rhodium-based systems, have been employed for this purpose. morressier.com Importantly, studies on the hydrogenation of bromoquinolines have shown that under specific conditions with catalysts like Re2S7/C or MoS2, the pyridine ring can be selectively hydrogenated without cleavage of the carbon-bromine bond. morressier.comrsc.org This suggests that this compound could be selectively reduced to methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate.

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Oxidation | Alkaline KMnO4 | Pyridine-2,3-dicarboxylic acid (from ring cleavage) |

| Reduction | H2, Pd/C or other metal catalysts | 1,2,3,4-Tetrahydroquinoline (B108954) |

Functionalization via N-Oxide Intermediates (e.g., Claisen Rearrangement)

The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation activates the quinoline ring for further functionalization. A common method for this N-oxidation is the use of hydrogen peroxide in acetic acid.

Quinoline N-oxides are versatile intermediates that can undergo a variety of reactions. One notable transformation is the Claisen-type rearrangement. While the classic Claisen rearrangement involves allyl vinyl ethers, analogous askfilo.comaskfilo.com-sigmatropic rearrangements can occur in quinoline N-oxide systems. For instance, a study on novel quinoline derivatives demonstrated a Claisen-type rearrangement of a 2-methylquinoline-4-carboxylate N-oxide. In this reaction, the N-oxide is treated with acetic anhydride, leading to the formation of a 2-(acetoxymethyl)quinoline derivative. The proposed mechanism involves the formation of an intermediate adduct which then undergoes a askfilo.comaskfilo.com-sigmatropic rearrangement. This methodology offers a pathway to functionalize the methyl group at the 2-position, a position not present in the parent this compound. However, this highlights the potential of N-oxide intermediates for complex functionalizations of the quinoline core.

Derivatization for Complex Molecular Scaffolds and Chemical Libraries

This compound is a valuable starting material for the synthesis of more complex molecules and for the generation of chemical libraries for drug discovery. The quinoline-4-carboxylic acid scaffold is a key feature in many biologically active compounds. ijcps.orgnih.govresearchgate.net

The bromine atom at the 6-position serves as a handle for cross-coupling reactions such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents. The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, and other derivatives through standard coupling reactions. acs.org

This dual functionality allows for the systematic derivatization of the this compound scaffold, making it an ideal building block for the construction of combinatorial libraries. By varying the substituents at both the 6-position (via cross-coupling) and the 4-position (via amide or ester formation), a large and diverse set of compounds can be synthesized and screened for biological activity. Quinoline derivatives have shown a broad range of pharmacological activities, and the ability to readily generate libraries from accessible starting materials like this compound is a powerful tool in the search for new therapeutic agents. nih.govacs.org

Based on a comprehensive search of publicly available scientific literature, detailed computational and theoretical studies specifically for the compound This compound are not available. While research exists on similar quinoline derivatives, the explicit and detailed analyses required to populate the requested sections for this specific molecule have not been published.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth discussion for the following sections as they pertain directly to "this compound":

Computational Chemistry and Theoretical Studies on Quinoline Carboxylates

Intermolecular Interaction Analysis

General theoretical principles for these analytical methods are well-established, but applying them to generate specific data for Methyl 6-bromoquinoline-4-carboxylate would require performing original computational chemistry research, which is beyond the scope of this request. No existing publications were found that contain the specific optimized geometry parameters, vibrational frequencies, HOMO-LUMO energy values, MEP maps, NBO data, or intermolecular interaction analyses for this compound.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This technique maps the electron distribution of a molecule in its crystalline environment, allowing for the decomposition of the crystal packing into specific atom-pair contacts and their relative contributions. nih.gov The analysis generates a three-dimensional surface around a molecule, which is color-coded based on the distances between the molecule's surface atoms and the atoms of neighboring molecules. Red spots on the Hirshfeld surface plotted over dnorm indicate close contacts with distances shorter than the van der Waals radii, white regions represent contacts approximately equal to the van der Waals radii, and blue areas signify longer contacts. nih.gov

For quinoline (B57606) carboxylate derivatives, Hirshfeld surface analysis typically reveals a variety of weak intermolecular interactions that play a crucial role in the stability of their crystal structures. nih.gov The analysis is often complemented by two-dimensional fingerprint plots, which summarize the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de). researchgate.net

While specific data for this compound is not available, analysis of closely related quinoline carboxylate structures provides insight into the expected distribution of intermolecular contacts. The most significant contributions to the crystal packing are generally from H···H, H···O/O···H, and H···C/C···H contacts, indicating the predominance of van der Waals forces and weak hydrogen bonds. nih.govnih.gov The presence of the bromine atom in the 6-position would also be expected to introduce H···Br/Br···H contacts.

The following interactive table presents a typical percentage contribution of various intermolecular contacts to the total Hirshfeld surface for analogous quinoline carboxylate compounds, providing a model for what could be expected for this compound.

| Interaction Type | Percentage Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 34 - 44 |

| H···O/O···H | 20 - 35 |

| H···C/C···H | 10 - 18 |

| C···C | ~ 10 |

| H···X/X···H (X = Halogen) | ~ 13 (for chloro derivative) |

| Other (e.g., C···O, N···H) | < 5 |

This data is representative of similar quinoline carboxylate structures and serves as an illustrative example. nih.govnih.govresearchgate.net

Characterization of Hydrogen Bonding Networks

The geometry of these weak hydrogen bonds—including the donor-hydrogen (D–H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D–H···A angle—can be precisely determined from single-crystal X-ray diffraction data and analyzed using computational methods. nih.gov For instance, interactions are often observed between the hydrogen atoms of the quinoline ring or the methyl ester group and the oxygen atoms of the carboxylate group or the nitrogen atom of the quinoline ring of an adjacent molecule. researchgate.net

In some crystal structures of related compounds, these C—H···O interactions can lead to the formation of specific motifs, such as inversion dimers creating recognizable loops. nih.gov The presence or absence of other interactions, like π–π stacking between the aromatic quinoline rings, also plays a critical role in the final packing arrangement. nih.govmdpi.com

The table below provides typical geometric parameters for the types of weak hydrogen bonds that could be expected in the crystal structure of this compound, based on data from analogous compounds.

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| C–H···O | 0.93 - 1.00 | 2.30 - 2.60 | 3.20 - 3.50 | 140 - 170 |

| C–H···N | 0.93 - 1.00 | 2.50 - 2.80 | 3.40 - 3.70 | 150 - 175 |

| C–H···Br | 0.93 - 1.00 | 2.80 - 3.10 | 3.70 - 4.00 | 130 - 160 |

This data represents typical geometries for weak hydrogen bonds found in similar organic crystalline structures.

Supramolecular Chemistry and Advanced Materials Applications

Self-Assembly Principles of Quinoline (B57606) Derivatives

The spontaneous organization of molecules into stable, structurally well-defined aggregates is known as self-assembly. For quinoline derivatives, this process is primarily driven by a combination of weak, non-covalent interactions. The interplay between these forces dictates the final supramolecular architecture. acs.orgrsc.org

The aromatic nature of the quinoline ring system is a primary driver for self-assembly through π-π stacking interactions. nih.govnih.gov These forces arise from the electrostatic interaction between the electron-rich π-orbitals of adjacent aromatic rings. rsc.org In quinoline-based structures, these interactions can manifest in several geometries, including face-to-face or offset/stepped arrangements, with typical separations between the parallel rings of around 3.4 Å. acs.orgresearchgate.net The extent and geometry of π-π stacking are crucial in the formation of extended structures and play a significant role in the stability of the resulting assembly. researchgate.net This type of interaction is beneficial for applications in organic electronics where charge transport between molecules is desired. acs.org The construction of self-assembled systems based on π-π stacking can enhance stability and drug-loading capacity in nanomedicine applications. nih.gov

Alongside π-π stacking, other non-covalent forces play a critical directional role in the self-organization of quinoline derivatives.

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as the hydrogen donor and a π-system (the aromatic quinoline ring) acts as the acceptor. rsc.org Although weaker than conventional hydrogen bonds, the ubiquity of C-H bonds means that the cumulative effect of multiple C-H···π interactions can be substantial, providing significant stability and dictating the specific packing of molecules in the solid state. acs.orgresearchgate.net

Hydrogen Bonding: Conventional hydrogen bonding is a powerful tool in directing supramolecular assembly due to its strength and directionality. ethernet.edu.et In the context of Methyl 6-bromoquinoline-4-carboxylate, several hydrogen bonding motifs are possible:

The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. nih.govmdpi.com

The oxygen atoms of the carboxylate group are potent hydrogen bond acceptors.

In related carboxylic acid forms (6-bromoquinoline-4-carboxylic acid), the carboxylic proton is a strong hydrogen bond donor. nih.gov

| Interaction Type | Description | Typical Role in Supramolecular Architecture |

|---|---|---|

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Promotes columnar or layered structures; crucial for charge transport. acs.org |

| C-H···π Hydrogen Bonding | Weak hydrogen bond between a C-H group and a π-system. rsc.org | Provides directional control and stabilizes 3D packing arrangements. acs.org |

| Conventional Hydrogen Bonding | Strong, directional interaction involving heteroatoms (e.g., N, O). ethernet.edu.et | Forms robust chains, sheets, and frameworks; dictates primary structural motifs. nih.gov |

Design of Supramolecular Architectures

By carefully selecting substituents on the quinoline core, it is possible to program molecules to assemble into specific, complex architectures with desired functions. nih.govfrontiersin.org The balance between the interactions described above can be fine-tuned to achieve various ordered structures.

The directionality of hydrogen bonding, combined with the stacking of quinoline rings, often leads to the formation of one-dimensional (1D) chains. nih.gov These chains can then associate through weaker forces to build up two- or three-dimensional structures. In more complex systems, the interplay of multiple interaction types can guide the assembly of intricate architectures like helices and 3D frameworks. acs.org For instance, studies on styryl-quinoline derivatives have shown that multiple weak bonding interactions, including C–H···O, O–H···O, C–H···π, and π–π stacking, can lead to the formation of helical supramolecular structures. acs.org

Certain quinoline derivatives can act as low-molecular-weight gelators (LMWGs), which self-assemble in a solvent to create a three-dimensional network of fibers. rsc.orgnih.gov This fibrous network immobilizes the solvent, resulting in the formation of a gel. nih.govcore.ac.uk The primary driving forces for this self-assembly into fibers are typically hydrogen bonding and π-π stacking interactions. rsc.orgnih.gov The ability to form gels is highly dependent on the solvent, as different solvents can mediate the intermolecular interactions in distinct ways, leading to different self-assembled structures. rsc.orgrsc.org The resulting organogels have potential applications as responsive materials or as vehicles for controlled release systems. nih.govcore.ac.uk

| Architecture | Description | Key Driving Forces |

|---|---|---|

| 1D Chains | Linear, repeating arrays of molecules. | Directional hydrogen bonding, π-π stacking. nih.gov |

| Helices | Coiled, chiral or achiral arrangements. | Combination of multiple weak interactions (H-bonding, C-H···π, π-π stacking). acs.org |

| Organogels | Semi-solid material formed by a 3D fibrous network trapping a solvent. | Hydrogen bonding, π-π stacking, van der Waals interactions. rsc.orgnih.gov |

Quinoline Carboxylates as Tectons for Novel Materials

In crystal engineering and materials science, a "tecton" is a molecular building block used for the construction of larger, ordered supramolecular assemblies. acs.org Quinoline carboxylates, such as this compound, are versatile tectons due to their well-defined geometry and multiple sites for non-covalent interactions. southasiacommons.netd-nb.info

The quinoline core provides a rigid scaffold and participates in π-π and C-H···π interactions. The carboxylate group is a strong hydrogen bond acceptor, while the nitrogen atom can also accept hydrogen bonds. The bromo substituent can participate in halogen bonding, another important directional non-covalent interaction. By leveraging these features, this compound can be used to construct a wide array of supramolecular structures, including coordination polymers and metal-organic frameworks (MOFs), leading to new materials with applications in areas like catalysis, gas storage, and sensing. southasiacommons.netacs.org Establishing quinoline derivatives as reliable tectons is crucial for the rational design of functional materials. acs.org

Applications in Organic Semiconductor Development

The field of organic electronics leverages carbon-based molecules and polymers for applications in devices like transistors and solar cells. Quinoline and its derivatives have been investigated for these purposes due to their inherent electronic properties, high thermal and chemical stability, and electron-transporting capabilities. researchgate.net The design of organic semiconductors often involves tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate charge injection and transport. illinois.edu

The quinoline nucleus is electron-withdrawing, which can be beneficial for creating n-channel (electron-transporting) materials. researchgate.netillinois.edu The properties of quinoline-based materials can be further modified through chemical functionalization. researchgate.net For this compound, the presence of the bromine atom and the methyl carboxylate group, both being electron-withdrawing, would further lower the LUMO energy level. This modification is a key strategy in molecular engineering to improve the performance of n-channel organic field-effect transistors (OFETs). illinois.edu While specific studies detailing the use of this compound as a primary semiconductor are not prevalent, its structural characteristics align with the design principles for small-molecule organic semiconductors.

Table 1: Role of Quinoline Derivatives in Organic Electronics

| Compound Family | Key Properties | Potential Application | Reference(s) |

|---|---|---|---|

| Pyrano[3,2-c]quinoline derivatives | Donor-acceptor (D-A) nature, high thermal stability | Organic-inorganic photodiodes | researchgate.net |

Potential in Optoelectronic Materials (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a major application of optoelectronic materials, where organic compounds emit light in response to an electric current. mdpi.com Quinoline derivatives are well-established materials in this field, valued for their potential in creating stable and efficient devices. mdpi.com They can be modified to produce materials that emit light across the visible spectrum.

The photophysical properties of a molecule are critical for its use in OLEDs. The rigid quinoline core provides a robust framework that can support luminescence. The introduction of a bromine atom, as in this compound, can influence the luminescent properties through the "heavy atom effect." This effect can promote intersystem crossing—the transition between singlet and triplet excited states—which is a key process in the mechanism of phosphorescent OLEDs (PhOLEDs). researchgate.net While this can sometimes quench fluorescence, it is a desirable trait for developing phosphorescent emitters, which can achieve higher theoretical efficiencies than fluorescent ones. researchgate.net Various pyrazoloquinoline derivatives have been synthesized and investigated for their electroluminescent properties in single-layer OLEDs, demonstrating the versatility of the quinoline scaffold in this technology. mdpi.com

Table 2: Application of Quinoline-Based Materials in Optoelectronics

| Material Type | Application | Relevant Properties | Reference(s) |

|---|---|---|---|

| 1H-pyrazolo[3,4-b]quinoline derivatives | Active layer in OLEDs | Electroluminescence, high thermal stability | mdpi.com |

| 5,7-dibromo-8-hydroxyquinoline | Ligand for luminescent metal complexes | Heavy atom effect from bromine can modify luminescent properties | researchgate.net |

Exploration for Porous Materials and Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. rsc.orgwikipedia.org These organic linkers, or "struts," typically contain coordinating functional groups, with carboxylic acids being one of the most common. wikipedia.org The ester group in this compound makes it an ideal precursor to the corresponding carboxylic acid, 6-bromoquinoline-4-carboxylic acid. nih.gov Through hydrolysis, the methyl ester can be converted to the carboxylate, which can then be used as a linker in the synthesis of MOFs.

The geometry and functionality of the quinoline-based linker dictate the structure and properties of the resulting MOF. For instance, quinoline-2,6-dicarboxylic acid has been used with zirconium chloride to synthesize a luminescent MOF capable of sensing. rsc.org Similarly, 2,2′-biquinoline-4,4'-dicarboxylic acid has been used as a linker to create MOFs with catalytic activity. nih.gov The quinoline nitrogen atom can also act as a coordination site, allowing for the formation of more complex and robust frameworks. Furthermore, quinoline-4-carboxylic acid derivatives have been successfully employed in the one-pot synthesis of Covalent Organic Frameworks (COFs), which are analogous to MOFs but with covalent bonds, demonstrating the versatility of this scaffold in creating porous, crystalline materials. mdpi.comresearchgate.net The bromo-substituent on the this compound backbone could be used for post-synthetic modification, allowing for the introduction of additional functional groups after the framework has been constructed.

Table 3: Quinoline-Based Ligands in Porous Frameworks

| Ligand | Framework Type | Metal/Reaction | Application | Reference(s) |

|---|---|---|---|---|

| Quinoline-2,6-dicarboxylic acid | MOF | Zr(IV) | Luminescent sensing of 4-nitrophenol (B140041) and Fe(III) ions | rsc.org |

| 2,2′-bicinchoninic acid | MOF | Sr, Ba, Y, Cd | Heterogeneous catalysis | nih.gov |

Sensing Applications (e.g., Volatile Acid and Amine Vapor Response)

The development of chemical sensors is a critical area of materials science. Fluorescent sensors are particularly attractive due to their high sensitivity. Quinoline and its derivatives are excellent fluorophores and have been widely used to design chemosensors. rsc.orgmdpi.com The rigid structure and nitrogen atom of the quinoline ring make it adept at coordinating with various analytes, leading to a detectable change in its fluorescence properties, such as intensity or emission wavelength. mdpi.com

Catalysis and Ligand Design

Methyl 6-bromoquinoline-4-carboxylate as a Ligand Precursor

The utility of this compound as a precursor is rooted in its capacity to be chemically transformed into more elaborate structures that can function as ligands for metal catalysts. The foundational quinoline (B57606) scaffold is a well-established component in coordination chemistry, and the substituents on this particular derivative enhance its synthetic versatility.

The development of metal-coordinating ligands from this compound leverages its inherent functional groups. The nitrogen atom of the quinoline ring is a Lewis basic site capable of binding to a variety of transition metals. acs.orgresearchgate.net The ester group at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which provides a carboxylate donor group that can also coordinate to metal centers, often acting as a bidentate ligand in conjunction with the quinoline nitrogen. mdpi.comnih.gov

Furthermore, the bromine atom at the 6-position is a key feature for building more complex, polydentate ligands. Through reactions such as the Suzuki-Miyaura cross-coupling, the bromo-substituent can be replaced with aryl, heteroaryl, or other organic fragments. nih.govresearchgate.net This strategy allows for the introduction of additional donor atoms (e.g., nitrogen from a pyridine (B92270) ring or oxygen from a phenol) to create multidentate chelating ligands with tailored electronic and steric properties designed for specific metal ions and catalytic processes.

The structure of this compound is well-suited for participation in and serving as a substrate for various metal-catalyzed reactions, which in turn can be used to synthesize more complex molecules that may act as ligands.

Suzuki Cross-Coupling: The carbon-bromine bond at the 6-position of the quinoline ring is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org This reaction enables the formation of a new carbon-carbon bond by coupling the quinoline scaffold with a wide variety of organoboron compounds, such as boronic acids or their esters. nih.govmdpi.com This method is highly efficient for creating biaryl structures or for attaching other functionalized organic groups to the quinoline core, demonstrating the compound's role as a versatile building block. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄) / Base (e.g., K₂CO₃) | Methyl 6-arylquinoline-4-carboxylate |

Ru- and In-catalyzed Reactions: The quinoline motif is a known directing group and ligand scaffold in reactions catalyzed by ruthenium and indium. thieme-connect.comnih.gov Ruthenium complexes, often featuring p-cymene (B1678584) or phosphine (B1218219) ligands, are effective catalysts for a range of transformations including transfer hydrogenation, C-H activation, and condensation reactions for the synthesis of substituted quinolines. rsc.orgacs.orgmdpi.comnih.gov The nitrogen atom of the quinoline ring system in this compound can coordinate to the ruthenium center, potentially directing catalytic activity to a specific site on the molecule or participating as part of a larger ligand framework. mdpi.com

Indium(III) salts, such as indium(III) chloride, are effective Lewis acid catalysts that can activate substrates for various organic transformations. thieme-connect.comnih.gov They have been used in the synthesis of quinoline derivatives through multicomponent reactions. nih.govthieme-connect.com The Lewis basic nitrogen and oxygen atoms of this compound can interact with indium catalysts, which could facilitate cascade cycloisomerization reactions or other transformations on substrates containing this scaffold. acs.org

Organocatalysis and Biocatalysis Involving Quinoline Scaffolds

While direct applications of this compound in organocatalysis and biocatalysis are not extensively documented, the quinoline scaffold itself is a privileged structure in these fields.

Organocatalysis: The quinoline core is central to the structure of Cinchona alkaloids (like quinine (B1679958) and quinidine), which are among the most powerful and widely used classes of organocatalysts, particularly in asymmetric synthesis. The rigid quinoline backbone and the stereogenic centers in these molecules are crucial for achieving high levels of enantioselectivity in a vast number of reactions. Consequently, synthetic quinoline derivatives are continuously explored as potential organocatalysts. nih.gov Metal-free, organocatalytic methods are also employed for the synthesis of functionalized quinolines themselves. nih.govresearchgate.netrsc.org

Biocatalysis: In biocatalysis, quinoline derivatives are recognized for their broad spectrum of biological activities and their ability to interact with enzymes. researchgate.netnih.govbrieflands.com For instance, certain copper-quinoline complexes have been shown to exhibit catecholase activity, mimicking the function of copper-containing enzymes to catalyze the oxidation of catechol to o-quinone. mdpi.com This demonstrates that the quinoline scaffold can be a platform for developing artificial metalloenzymes or enzyme inhibitors. The functional groups on this compound offer potential sites for bioconjugation or further modification to enhance interaction with biological targets.

Q & A

Q. What are the established synthetic routes for preparing methyl 6-bromoquinoline-4-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination of methyl quinoline-4-carboxylate derivatives. A common approach involves palladium-catalyzed coupling reactions using tert-butyl 6-bromoquinoline-4-carboxylate as a precursor, followed by esterification . Alternative methods include nucleophilic substitution at the 6-position of quinoline derivatives under reflux with brominating agents (e.g., NBS or Br₂ in DCM). Reaction optimization is critical: higher temperatures (>80°C) and polar aprotic solvents (e.g., DMF) improve bromine incorporation but may reduce ester stability. Yields range from 50% to 75% depending on purification techniques (e.g., column chromatography vs. recrystallization) .

Q. How can researchers confirm the identity and purity of this compound using spectroscopic methods?

- NMR : The bromine atom at C6 causes distinct deshielding in the quinoline ring protons (e.g., H5 and H7 resonances at δ 8.5–9.0 ppm in CDCl₃). The methyl ester group appears as a singlet near δ 3.9–4.1 ppm .

- IR : Key peaks include C=O (ester) at ~1700 cm⁻¹ and C-Br stretching at ~650 cm⁻¹ .

- HPLC/MS : Use C18 columns with a methanol/water gradient (UV detection at 254 nm) to assess purity (>95%). Mass spectra show [M+H]⁺ at m/z 280 (C₁₁H₈BrNO₂⁺) .

Advanced Research Questions

Q. What crystallographic techniques are recommended for resolving structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction with SHELXL (for refinement) and ORTEP-3 (for visualization) is ideal. Key parameters:

- Data collection : High-resolution (<1.0 Å) data reduces thermal displacement errors.

- Refinement : Anisotropic displacement parameters for Br and O atoms improve accuracy.

- Example: A related compound, ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohexene-1-carboxylate, showed C-Br bond lengths of 1.89–1.91 Å, consistent with typical sp²-hybridized systems .

Q. How can researchers address discrepancies in biological activity data for this compound analogs?

Contradictions in IC₅₀ values (e.g., in P-glycoprotein inhibition assays) may arise from:

- Solubility : Use DMSO stock solutions (<0.1% v/v) to avoid precipitation.

- Assay conditions : Optimize ATP concentration (e.g., 1 mM for efflux assays) and cell lines (e.g., MDCK-MDR1 vs. Caco-2).

- Metabolic stability : Incubate compounds with liver microsomes (30 min, 37°C) to identify rapid degradation pathways .

Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate bromine’s electrophilicity. The C6-Br bond has a calculated dissociation energy of ~65 kcal/mol, favoring Suzuki-Miyaura couplings.

- Docking studies : For biological targets (e.g., Mycobacterium tuberculosis enzymes), use AutoDock Vina with quinoline scaffolds to predict binding modes .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.